1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the pyrrolidine family, which is known for its versatile applications in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is widely used in the synthesis of bioactive molecules due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Pyrrolidine-2-one: Exhibits diverse biological activities such as anti-inflammatory and antimicrobial effects.
Prolinol: Used in the synthesis of bioactive molecules with target selectivity.
These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-5-3-4-6-10(9)11-7-14(2)8-12(11)13(15)16/h3-6,11-12H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
JOPWQQSPVHWMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C |
Origin of Product |
United States |
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